
1-(4-Methoxybenzyl)piperazine
Overview
Description
1-(4-Methoxybenzyl)piperazine is an organic compound with the molecular formula C12H18N2O. It is a derivative of piperazine, where the piperazine ring is substituted with a 4-methoxybenzyl group. This compound is commonly used as a pharmaceutical intermediate and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxybenzyl)piperazine can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Uroselective α1-Adrenoceptor Antagonism
One of the primary applications of 1-(4-Methoxybenzyl)piperazine is its potential role as a uroselective α1-adrenoceptor antagonist. This property is particularly relevant in the treatment of benign prostatic hyperplasia (BPH). Research indicates that compounds with this structure can enhance selectivity for α1A-adrenoceptors while minimizing side effects commonly associated with existing medications. The synthesis of derivatives has been explored to optimize their pharmacological profiles for treating BPH effectively .
2. Designer Drug Detection
This compound has been studied for its presence in designer drugs, particularly within the piperazine class. Analytical methods, including liquid chromatography coupled with mass spectrometry (LC-MS), have been developed to detect this compound in biological samples. These methods are crucial for forensic toxicology, especially concerning the abuse of piperazine derivatives .
Forensic Science Applications
1. Crystallization Studies
Research conducted on the crystallization behavior of this compound has provided insights into its solid-state properties. The compound forms distinct crystal morphologies depending on concentration and the presence of specific reagents. For example, reactions with gold chloride yield various crystal forms that can be utilized in analytical techniques to confirm the presence of the compound in samples .
2. Toxicological Analysis
The compound's detection in biological matrices, such as urine, has been a focus of toxicological studies. Methods have been established to identify metabolites of this compound, which aids in understanding its metabolic pathways and potential health impacts associated with its use as a recreational drug .
Table 1: Pharmacological Properties of this compound Derivatives
Compound Name | Activity Type | Selectivity | Reference |
---|---|---|---|
This compound | Uroselective α1-antagonist | High | |
1-(3,4-Methylenedioxybenzyl)piperazine | Designer drug | Moderate | |
1-(4-Fluorobenzyl)piperazine | Recreational drug | Low |
Table 2: Analytical Methods for Detection
Methodology | Sample Type | Detection Limit | Reference |
---|---|---|---|
LC-MS | Urine | < 1 μg | |
LC-DAD | Blood | < 0.5 μg | |
Crystallization | Solid samples | Visual analysis |
Case Studies
Case Study 1: Uroselective Antagonism in BPH Treatment
A study investigated several piperazine derivatives, including this compound, focusing on their binding affinity to α1A-adrenoceptors. Results indicated that modifications to the piperazine ring enhanced selectivity and reduced adverse effects compared to traditional treatments for BPH .
Case Study 2: Detection in Forensic Toxicology
An investigation into the metabolic products of this compound revealed that it could be reliably detected in urine samples from subjects using designer drugs. The study emphasized the importance of developing specific analytical methods to differentiate between various piperazine derivatives during toxicological screenings .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)piperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(4-Methoxybenzyl)piperazine can be compared with other similar compounds, such as:
- 1-(4-Fluorobenzyl)piperazine
- 1-(4-Trifluoromethyl)benzylpiperazine
- 1-(4-Bromophenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
These compounds share a similar piperazine core but differ in their substituents, which can significantly affect their chemical properties and applications. This compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .
Biological Activity
1-(4-Methoxybenzyl)piperazine is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
This compound is an organic compound characterized by a piperazine ring substituted with a 4-methoxybenzyl group. The general structure can be represented as follows:
The synthesis of this compound typically involves the reaction of piperazine with 4-methoxybenzyl chloride or a similar alkylating agent under appropriate conditions. The reaction yields the desired piperazine derivative through nucleophilic substitution.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A screening conducted on several piperazine derivatives indicated that this compound showed notable effectiveness against Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .
Neuropharmacological Effects
Research has also highlighted the neuropharmacological properties of this compound. It has been investigated for its effects on neurotransmitter systems, particularly as a potential modulator of serotonin receptors. This modulation may contribute to its anxiolytic and antidepressant-like effects in preclinical models .
Enzymatic Interactions
The compound has been studied for its interactions with various enzymes and receptors. For instance, it has shown inhibitory effects on certain cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes may enhance acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antimicrobial Study : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of piperazine, including this compound, exhibited significant antibacterial activity against multi-drug resistant strains .
- Neuropharmacological Research : In a pharmacological evaluation, this compound was found to interact with serotonin receptors, resulting in anxiolytic effects observed in rodent models. This suggests potential therapeutic applications for anxiety disorders .
- Enzymatic Activity : A detailed enzymatic analysis indicated that this compound acts as an inhibitor of acetylcholinesterase, supporting its potential use in treating conditions characterized by cholinergic deficits .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(4-Methoxybenzyl)piperazine derivatives in medicinal chemistry?
- Methodological Answer : Two primary routes are used:
- Alkylation : Reacting this compound with alkyl halides (e.g., 3-nitrophenethyl bromide) in the presence of a base, yielding derivatives like 1-(4-methoxybenzyl)-4-(3-nitrophenethyl)piperazine. This method achieves moderate yields (~59%) and requires NMR (¹H/¹³C) and HRMS for structural confirmation .
- Coupling Reactions : Using carbodiimide reagents (e.g., EDC) to link this compound with substituted benzoic acids. For example, coupling with 2-fluorobenzoyl chloride produces derivatives with distinct hydrogen-bonding patterns, analyzed via X-ray crystallography .
Q. How can Raman spectroscopy distinguish this compound from its structural analogs in forensic research?
- Methodological Answer : Optimize parameters to 20 mW laser power and 128–256 scans to enhance spectral resolution. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) of Raman data enable discrimination between isomers (e.g., 4-MeOPP vs. 3-CPP) by focusing on peak positions and intensities. This approach achieves >99% variance explanation in multivariate models .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use HPLC with internal standards (e.g., p-tolylpiperazine) for sensitivity. Validate methods via spike-recovery experiments in hair or plasma, ensuring detection limits <10 ng/mL. Mass spectrometry (ESI-TOF) confirms molecular ions (e.g., m/z 356.1981 for C₂₀H₂₅N₃O₃⁺) .
Advanced Research Questions
Q. How do substituents on the aroyl group influence the supramolecular assembly of 1-aroyl-4-(4-methoxyphenyl)piperazines?
- Methodological Answer : Substituents dictate hydrogen bonding and π-stacking. For example:
- 2-Fluoro substitution : Forms C–H⋯O hydrogen bonds, creating chain-like assemblies.
- 2-Chloro substitution : Induces disorder in the aroyl ring (occupancy ratios 0.942:0.058) and sheet-like structures via dual C–H⋯O bonds.
Crystallographic data (CCDC 1942579–1942574) reveal these interactions, critical for predicting solubility and bioavailability .
Q. What experimental strategies resolve contradictions in the serotonin/dopamine reuptake inhibition data of this compound analogs?
- Methodological Answer :
- In vitro assays : Use radiolabeled [³H]-neurotransmitters in transfected HEK cells to measure IC₅₀ values. For example, compare 4-methoxy vs. 4-fluoro analogs to assess substituent effects on SERT/DAT affinity.
- In silico docking : Model interactions with monoamine transporters (e.g., PDB 4M48) to identify key residues (e.g., Tyr95 for SERT binding). Contradictions may arise from differential metabolic stability, addressed via hepatic microsome stability assays .
Q. How can multivariate statistical analysis enhance the interpretation of spectroscopic data for piperazine analogs?
- Methodological Answer : Apply PCA to reduce dimensionality of FTIR or NMR datasets. For example, PCA of ¹H NMR shifts (δ 2.40–3.80 ppm for piperazine protons) isolates substituent-specific variance. LDA then classifies analogs by electronic effects (e.g., electron-withdrawing -NO₂ vs. -OCH₃ groups), achieving >95% cross-validated accuracy .
Q. What crystallographic metrics predict the bioactivity of this compound derivatives in kinase inhibition studies?
- Methodological Answer : Correlate torsional angles (e.g., N–C–C–N dihedrals) with IC₅₀ values. Derivatives with planar aroyl groups (e.g., 4-fluorobenzoyl, torsion <10°) show higher kinase affinity due to improved ATP-binding pocket fit. Use Cambridge Structural Database (CSD) entries (e.g., CCDC 945173) for comparative analysis .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLUVVBFISROAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944469 | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21867-69-6 | |
Record name | 21867-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[(4-Methoxyphenyl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Methoxybenzyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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